

Physical and chemical properties of Megalomicin C1

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Compound of Interest

Compound Name: Megalomicin C1

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Megalomicin C1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megalomicin C1 is a macrolide antibiotic produced by the bacterium *Micromonospora megalomicea*.^[1] As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. **Megalomicin C1** is structurally similar to erythromycin but is distinguished by the presence of an additional amino sugar moiety.^{[1][2]} This guide provides a detailed overview of the known physical and chemical properties of **Megalomicin C1**, its mechanism of action, and generalized experimental protocols for its isolation and characterization.

Physical and Chemical Properties

While specific experimental data for some physical properties of **Megalomicin C1** are not widely published, the following tables summarize the available information and predicted values.

General Properties

Property	Value	Source
Molecular Formula	C48H84N2O17	[3]
Molecular Weight	961.18 g/mol	
Monoisotopic Mass	960.5770 Da	
Appearance	Assumed to be a white to off-white powder, typical for macrolide antibiotics.	[2]
Melting Point	Not widely published.	
Optical Rotation	Specific value not available in the searched literature.	

Solubility

Quantitative solubility data for **Megalomicin C1** in various solvents is not readily available. However, as a macrolide, it is expected to exhibit variable solubility in water and organic solvents, influenced by pH and temperature.[2] General solubility characteristics of similar compounds suggest the following:

Solvent	Expected Solubility
Water	Sparingly soluble
Methanol	Soluble
Ethanol	Soluble
DMSO	Soluble
Acetonitrile	Soluble
Chloroform	Soluble

Spectral Data

Detailed spectral data for **Megalomicin C1** is crucial for its identification and structural elucidation. While a comprehensive public database of its spectra is not available, the following represents the type of data that would be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Expected Chemical Shift Ranges (ppm)
^1H -NMR	Signals corresponding to methyl protons on the macrolide ring and sugar moieties, methine protons, protons adjacent to hydroxyl and ether groups, and N-methyl groups on the amino sugars.
^{13}C -NMR	Resonances for carbonyl carbons of the lactone and acetate groups, carbons of the sugar moieties, and the aliphatic carbons of the macrolide ring.

Mass Spectrometry (MS)

Ionization Mode	Predicted m/z
$[\text{M}+\text{H}]^+$	961.58428
$[\text{M}+\text{Na}]^+$	983.56622
$[\text{M}-\text{H}]^-$	959.56972

Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl)	3500-3200 (broad)
C-H (aliphatic)	3000-2850
C=O (lactone, ester)	1750-1730
C-O (ether, ester)	1250-1050
C-N (amine)	1250-1020

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of **Megalomicin C1**. These protocols are based on standard methods for macrolide antibiotics and would require optimization for specific experimental conditions.

Isolation and Purification of Megalomicin C1

1. Fermentation of *Micromonospora megalomicea*

- Inoculate a suitable liquid culture medium with a spore suspension or vegetative mycelium of *Micromonospora megalomicea*.
- Incubate the culture under optimal conditions of temperature, pH, and aeration to promote the production of **Megalomicin C1**.
- Monitor the fermentation broth periodically for antibiotic activity and concentration.

2. Extraction

- Separate the mycelium from the fermentation broth by centrifugation or filtration.
- Extract the megalomicin complex from the filtered broth using a water-immiscible organic solvent such as ethyl acetate or chloroform at an appropriate pH.
- Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification

- Thin-Layer Chromatography (TLC):
 - Stationary Phase: Silica gel 60 F254 plates.
 - Mobile Phase: A solvent system such as chloroform-methanol-ammonia or ethyl acetate-hexane.
 - Visualization: UV light (254 nm) and/or staining with iodine vapor or a suitable chemical reagent.
 - This technique is primarily used for monitoring the purification process and identifying fractions containing **Megalomicin C1**.
- High-Performance Liquid Chromatography (HPLC):
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or ammonium acetate.
 - Detection: UV detection at a wavelength around 210-230 nm.
 - HPLC is used for the final purification and quantification of **Megalomicin C1**.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a purified sample of **Megalomicin C1** in a suitable deuterated solvent (e.g., CDCl_3 , CD_3OD).
- Data Acquisition: Record ^1H NMR and ^{13}C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

2. Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample via direct infusion or coupled to an HPLC system (LC-MS).
- **Ionization:** Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Analysis:** Obtain high-resolution mass spectra to confirm the elemental composition and perform tandem MS (MS/MS) experiments to study the fragmentation pattern for structural confirmation.

3. Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet containing the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

Mechanism of Action

As a macrolide antibiotic, **Megalomicin C1** is known to inhibit bacterial protein synthesis.^[4]

The primary mechanism involves the binding of the macrolide to the 50S subunit of the bacterial ribosome. This binding occurs within the polypeptide exit tunnel, sterically hindering the elongation of the nascent polypeptide chain.^[4] This ultimately leads to the cessation of protein synthesis and inhibition of bacterial growth.

Visualizations

Biosynthesis of Megalomicin

The biosynthesis of megalomicin is understood to originate from a modular polyketide synthase (PKS) pathway, similar to other macrolides like erythromycin. The core macrolactone is assembled and subsequently glycosylated with specific deoxy sugars. The genes responsible for the megalomicin biosynthetic pathway have been identified in a gene cluster in *Micromonospora megalomicea*.^[1]

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